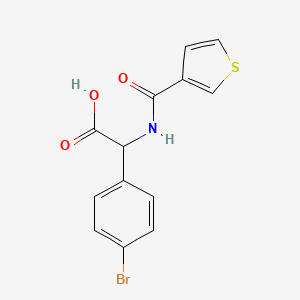![molecular formula C18H19NO4S B7444810 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid](/img/structure/B7444810.png)
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylcyclobutyl group via a sulfamoylmethyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclobutyl derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a benzoic acid derivative under suitable conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzylic position adjacent to the aromatic ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the sulfamoyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Conversion of benzylic carbon to carboxylic acid.
Reduction: Formation of amines from the sulfamoyl group.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the aromatic moieties can engage in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share the benzoic acid core but differ in their substituents.
Cyclobutyl derivatives: Compounds such as 1-phenylcyclobutane and 1-(4-methylphenyl)cyclobutane have similar cyclobutyl structures but lack the sulfamoylmethyl linkage.
Uniqueness: 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is unique due to the presence of both the phenylcyclobutyl and sulfamoylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Eigenschaften
IUPAC Name |
3-[(1-phenylcyclobutyl)sulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)15-7-4-6-14(12-15)13-24(22,23)19-18(10-5-11-18)16-8-2-1-3-9-16/h1-4,6-9,12,19H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPZVVZNVRVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7444729.png)
![3-[1-Benzothiophene-2-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7444747.png)
![5-[(4-Methylpyridin-3-yl)methyl]-3-(1-pyridin-4-ylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7444753.png)
![2-[4-[[(1-Propan-2-ylimidazol-4-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7444766.png)
![N-[[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]methyl]-1H-indol-7-amine](/img/structure/B7444769.png)
![(2-Ethoxy-1,3-oxazol-4-yl)-(2-methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7444776.png)
![3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,5-dimethylphenyl)-N-methylpropanamide](/img/structure/B7444780.png)
![4-chloro-2-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]benzoic acid](/img/structure/B7444794.png)
![4-[2-(2-Methylphenoxy)butylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7444800.png)
![3-[(3-Methylpiperidin-1-yl)sulfonyl-(pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B7444808.png)
![2-[4-[(2-Methylpyrazole-3-carbonyl)amino]naphthalen-1-yl]oxyacetic acid](/img/structure/B7444820.png)

![2,4-dimethyl-5-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7444831.png)
![3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7444835.png)
